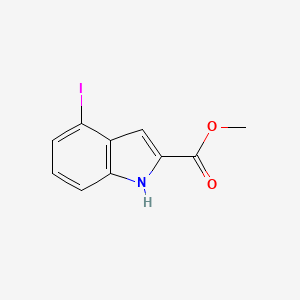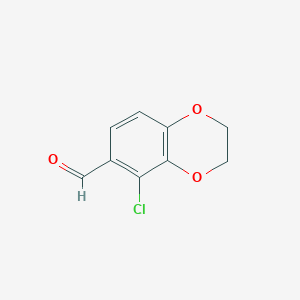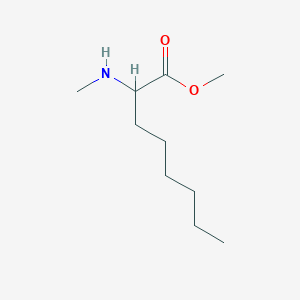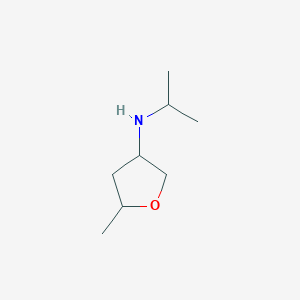
Ethyl 4-((3-fluorobenzyl)amino)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-{[(3-fluorophenyl)methyl]amino}butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a butanoate backbone, which is further substituted with a 3-fluorophenylmethylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(3-fluorophenyl)methyl]amino}butanoate typically involves the esterification of 4-aminobutanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds under reflux conditions, and the product is purified by distillation or recrystallization. Another method involves the reaction of 4-bromobutanoic acid with 3-fluorobenzylamine in the presence of a base such as potassium carbonate, followed by esterification with ethanol.
Industrial Production Methods
Industrial production of ethyl 4-{[(3-fluorophenyl)methyl]amino}butanoate may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate the esterification reaction. The product is then separated and purified using techniques such as distillation, crystallization, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-{[(3-fluorophenyl)methyl]amino}butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-{[(3-fluorophenyl)methyl]amino}butanoic acid.
Reduction: Formation of ethyl 4-{[(3-fluorophenyl)methyl]amino}butanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Ethyl 4-{[(3-fluorophenyl)methyl]amino}butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.
Mecanismo De Acción
The mechanism of action of ethyl 4-{[(3-fluorophenyl)methyl]amino}butanoate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Ethyl 4-{[(3-fluorophenyl)methyl]amino}butanoate can be compared with other similar compounds such as:
Ethyl 4-aminobutanoate: Lacks the 3-fluorophenylmethyl group, resulting in different chemical and biological properties.
Methyl 4-{[(3-fluorophenyl)methyl]amino}butanoate: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its reactivity and solubility.
4-{[(3-fluorophenyl)methyl]amino}butanoic acid: The carboxylic acid analog, which has different acidity and reactivity compared to the ester.
These comparisons highlight the unique features of ethyl 4-{[(3-fluorophenyl)methyl]amino}butanoate, such as its specific ester group and fluorinated aromatic ring, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H18FNO2 |
|---|---|
Peso molecular |
239.29 g/mol |
Nombre IUPAC |
ethyl 4-[(3-fluorophenyl)methylamino]butanoate |
InChI |
InChI=1S/C13H18FNO2/c1-2-17-13(16)7-4-8-15-10-11-5-3-6-12(14)9-11/h3,5-6,9,15H,2,4,7-8,10H2,1H3 |
Clave InChI |
TXWNMHWEKDCNKS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCNCC1=CC(=CC=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5,8-Dioxaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B15308117.png)
![Tert-butyl 5-[(pyridin-3-yl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B15308129.png)
![8-Azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid](/img/structure/B15308132.png)








